molecular formula C15H28N2O4 B8092769 tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate

tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate

Cat. No.: B8092769
M. Wt: 300.39 g/mol
InChI Key: KFUROSOKDUIPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate: is a chemical compound with the molecular formula C13H24N2O2. It is a derivative of octahydro-1,6-naphthyridine, a bicyclic amine, and is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate typically involves the reaction of octahydro-1,6-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl octahydro-1,6-naphthyridine-6-carboxylate
  • tert-Butyl octahydro-1,6-naphthyridine-6-acetate

Uniqueness

tert-Butyl octahydro-1,6-naphthyridine-6(2H)-carboxylate acetate is unique due to its specific ester and acetate functional groups, which confer distinct chemical and biological properties. These differences make it suitable for applications where other similar compounds may not be effective .

Properties

IUPAC Name

acetic acid;tert-butyl 2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.C2H4O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-4-7-14-11;1-2(3)4/h10-11,14H,4-9H2,1-3H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUROSOKDUIPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCC2C(C1)CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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